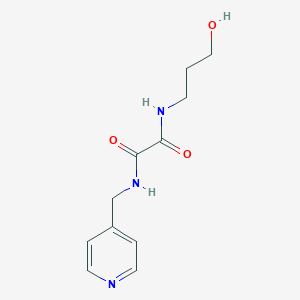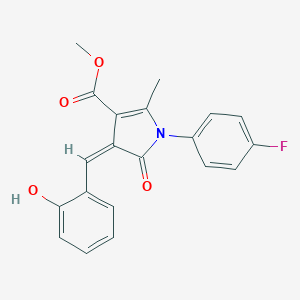![molecular formula C22H16N4O2S2 B299127 (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B299127.png)
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one, also known as BMVC, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BMVC is a thiazolone-based compound that has been found to exhibit potent anticancer and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one is not fully understood. However, it has been proposed that (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one exerts its anticancer and anti-inflammatory effects by inhibiting the activity of the NF-κB signaling pathway. The NF-κB pathway is a key regulator of inflammation and cancer progression. (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been found to inhibit the phosphorylation and degradation of IκBα, a key regulator of the NF-κB pathway, leading to the inhibition of NF-κB activation.
Biochemical and Physiological Effects:
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been found to exhibit potent anticancer and anti-inflammatory effects in vitro and in vivo. (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of MMP-2 and MMP-9. In addition, (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has several advantages for lab experiments. (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one is a small molecule inhibitor that can be easily synthesized and purified. (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases, making it a promising candidate for further research. However, there are also some limitations to using (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one in lab experiments. (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. In addition, the exact mechanism of action of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one is not fully understood, which may make it difficult to interpret the results of some experiments.
Direcciones Futuras
There are several future directions for research on (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one. One direction is to further investigate the mechanism of action of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one and its effects on the NF-κB signaling pathway. Another direction is to explore the potential of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one as a therapeutic agent for cancer and inflammatory diseases in vivo. In addition, it may be useful to investigate the cytotoxic effects of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one at different concentrations and to determine the optimal dosage for therapeutic applications. Finally, it may be useful to explore the potential of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one as a lead compound for the development of novel anticancer and anti-inflammatory drugs.
Métodos De Síntesis
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one can be synthesized by reacting 5-(1H-benzimidazol-2-ylsulfanyl)furan-2-carbaldehyde with 2-amino-4-methylphenol and 2-aminothiazole in the presence of acetic acid and glacial acetic acid. The reaction mixture is then refluxed for several hours to yield (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one as a yellow solid. The purity of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast cancer, colon cancer, and lung cancer. (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propiedades
Nombre del producto |
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one |
|---|---|
Fórmula molecular |
C22H16N4O2S2 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C22H16N4O2S2/c1-13-5-4-6-14(11-13)23-21-26-20(27)18(29-21)12-15-9-10-19(28-15)30-22-24-16-7-2-3-8-17(16)25-22/h2-12H,1H3,(H,24,25)(H,23,26,27)/b18-12- |
Clave InChI |
WDDOOQVKKGTHIE-PDGQHHTCSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)NC2=NC(=O)/C(=C/C3=CC=C(O3)SC4=NC5=CC=CC=C5N4)/S2 |
SMILES |
CC1=CC(=CC=C1)NC2=NC(=O)C(=CC3=CC=C(O3)SC4=NC5=CC=CC=C5N4)S2 |
SMILES canónico |
CC1=CC(=CC=C1)NC2=NC(=O)C(=CC3=CC=C(O3)SC4=NC5=CC=CC=C5N4)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (2Z)-5-(4-fluorophenyl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299047.png)
![N'-(2-fluorobenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide](/img/structure/B299049.png)

![N'-(2-methoxybenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide](/img/structure/B299052.png)
![4-[(5-{4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B299055.png)
![N-cyclohexyl-2-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299056.png)
![2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B299058.png)

![N-cyclohexyl-2-[(2,3-dichlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299060.png)
![2-[(5-chloro-2-ethoxybenzylidene)amino]-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299061.png)

![2-({5-chloro-2-[(4-cyanobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299064.png)
![(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B299066.png)
![isopropyl 5-(4-chlorophenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299067.png)